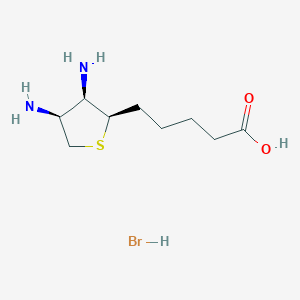
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and multiple amine groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide typically involves multi-step organic synthesis. One common method includes the formation of the tetrahydrothiophene ring through a cyclization reaction, followed by the introduction of amine groups via nucleophilic substitution reactions. The final step often involves the addition of hydrobromic acid to form the hydrobromide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine groups or the thiophene ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified amine groups or a reduced thiophene ring.
Scientific Research Applications
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its interaction with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide involves its interaction with specific molecular targets and pathways. The amine groups and the sulfur atom in the thiophene ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound shares a similar pentanoic acid backbone but differs in the functional groups attached to the ring structure.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound has a similar stereochemistry but features a different ring system and functional groups.
Uniqueness
5-((2R,3R,4S)-3,4-Diaminotetrahydrothiophen-2-yl)pentanoicacidhydrobromide is unique due to its combination of a tetrahydrothiophene ring and multiple amine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H19BrN2O2S |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
5-[(2R,3R,4S)-3,4-diaminothiolan-2-yl]pentanoic acid;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;/h6-7,9H,1-5,10-11H2,(H,12,13);1H/t6-,7-,9-;/m1./s1 |
InChI Key |
PLWPYUCCJAASAU-JJVRHELESA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](S1)CCCCC(=O)O)N)N.Br |
Canonical SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


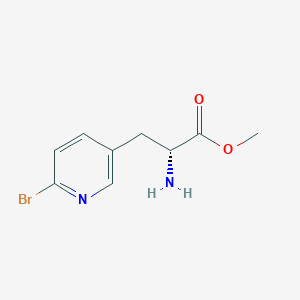
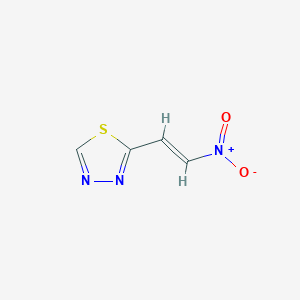
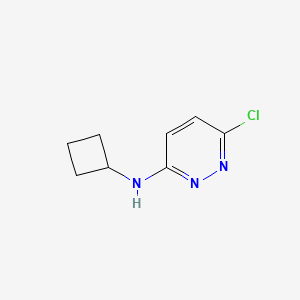
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
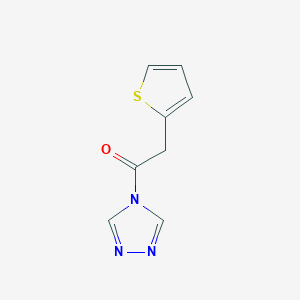
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)


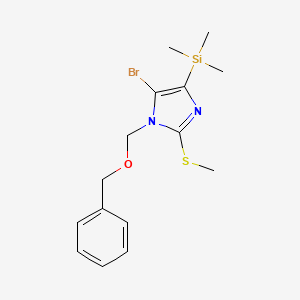
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
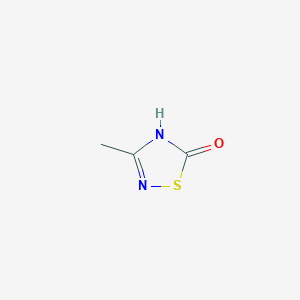
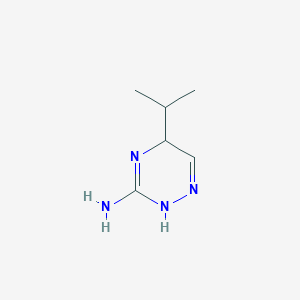
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

